Mylanta

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

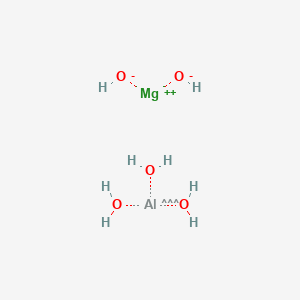

Mylanta is a compound that is primarily composed of aluminum hydroxide. It is commonly used as an antacid to neutralize stomach acid and relieve symptoms of indigestion and heartburn. Aluminum hydroxide is an inorganic compound with the chemical formula Al(OH)₃. It is a white, odorless powder that is insoluble in water but soluble in acids and alkalis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aluminum hydroxide can be synthesized through several methods:

Bayer Process: This is the most common industrial method for producing aluminum hydroxide. Bauxite ore is dissolved in sodium hydroxide at high temperatures and pressures. The resulting solution is then cooled, and aluminum hydroxide precipitates out.

Hydrolysis of Aluminum Compounds: Aluminum hydroxide can also be prepared by hydrolyzing aluminum salts such as aluminum chloride or aluminum sulfate in water.

Reaction with Alkalis: Aluminum hydroxide can be formed by reacting aluminum salts with alkali hydroxides like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

The Bayer process is the predominant industrial method for producing aluminum hydroxide. In this process, bauxite ore is first crushed and then mixed with sodium hydroxide solution. The mixture is heated under pressure, which dissolves the aluminum-containing compounds in the bauxite. The solution is then cooled, and aluminum hydroxide precipitates out. The precipitate is filtered, washed, and dried to obtain pure aluminum hydroxide.

Analyse Des Réactions Chimiques

Types of Reactions

Neutralization: Aluminum hydroxide reacts with acids to form aluminum salts and water. For example, it reacts with hydrochloric acid to form aluminum chloride and water. [ \text{Al(OH)}_3 + 3\text{HCl} \rightarrow \text{AlCl}_3 + 3\text{H}_2\text{O} ]

Dehydration: When heated, aluminum hydroxide loses water to form aluminum oxide. [ 2\text{Al(OH)}_3 \rightarrow \text{Al}_2\text{O}_3 + 3\text{H}_2\text{O} ]

Reaction with Alkalis: Aluminum hydroxide reacts with strong alkalis to form aluminate salts. [ \text{Al(OH)}_3 + \text{NaOH} \rightarrow \text{NaAlO}_2 + 2\text{H}_2\text{O} ]

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with aluminum hydroxide.

Alkalis: Sodium hydroxide and potassium hydroxide are used to form aluminate salts.

Heat: Dehydration reactions require heating to high temperatures.

Major Products Formed

Aluminum Salts: Such as aluminum chloride, aluminum sulfate, and aluminum nitrate.

Aluminum Oxide: Formed by the dehydration of aluminum hydroxide.

Aluminate Salts: Such as sodium aluminate.

Applications De Recherche Scientifique

Aluminum hydroxide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: Aluminum hydroxide is used as an adjuvant in vaccines to enhance the immune response.

Medicine: It is used as an antacid to neutralize stomach acid and relieve symptoms of indigestion and heartburn.

Industry: Aluminum hydroxide is used in the production of aluminum compounds, ceramics, glass, and as a flame retardant in plastics.

Mécanisme D'action

Antacid Action

Aluminum hydroxide acts as an antacid by neutralizing stomach acid. It reacts with hydrochloric acid in the stomach to form aluminum chloride and water, thereby reducing the acidity of the stomach contents. This helps to relieve symptoms of indigestion and heartburn.

Adjuvant Action

As an adjuvant in vaccines, aluminum hydroxide enhances the immune response by promoting the uptake of antigens by immune cells and stimulating the production of antibodies. It forms a depot at the injection site, slowly releasing the antigen and prolonging its exposure to the immune system.

Comparaison Avec Des Composés Similaires

Similar Compounds

Magnesium Hydroxide: Another common antacid that neutralizes stomach acid. It is also used as a laxative.

Calcium Carbonate: Used as an antacid and a calcium supplement. It reacts with stomach acid to form calcium chloride, carbon dioxide, and water.

Sodium Bicarbonate: A fast-acting antacid that neutralizes stomach acid and produces carbon dioxide gas.

Uniqueness of Aluminum Hydroxide

Slow-Acting: Aluminum hydroxide is slower-acting compared to other antacids like sodium bicarbonate, which provides longer-lasting relief.

Adjuvant Properties: Unlike other antacids, aluminum hydroxide is used as an adjuvant in vaccines, enhancing the immune response.

Low Solubility: Its low solubility in water makes it less likely to cause systemic alkalosis compared to other antacids like sodium bicarbonate.

Propriétés

Numéro CAS |

37317-08-1 |

|---|---|

Formule moléculaire |

AlH8MgO5 |

Poids moléculaire |

139.35 g/mol |

InChI |

InChI=1S/Al.Mg.5H2O/h;;5*1H2/q;+2;;;;;/p-2 |

Clé InChI |

ADKOXSOCTOWDOP-UHFFFAOYSA-L |

SMILES |

O.O.O.[OH-].[OH-].[Mg+2].[Al] |

SMILES canonique |

O.O.O.[OH-].[OH-].[Mg+2].[Al] |

| 39322-42-4 | |

Synonymes |

aluminum hydroxide - magnesium hydroxide - simethicone aluminum hydroxide, magnesium hydroxide, simethicone drug combination Dimalan Dioval Ditopax Maldroksal Maldroxal Mylanta Mylanta II |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B1235839.png)

![2-[[3-(3-Chloro-4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]butan-1-ol](/img/structure/B1235847.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[(E)-2-nitroethenyl]benzoate](/img/structure/B1235852.png)

![acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate](/img/structure/B1235854.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,9R,10R,12aS,14aR,14bR)-8-acetyloxy-9-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1235856.png)